The Discovery and Development of (R)-BMS-816336: A Technical Overview
The Discovery and Development of (R)-BMS-816336: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-BMS-816336 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition has been identified as a promising therapeutic strategy for metabolic diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of (R)-BMS-816336.
Introduction to 11β-HSD1 and Its Role in Disease
The enzyme 11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Elevated levels of cortisol within these tissues are associated with the development and progression of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β-HSD1, it is possible to reduce local cortisol concentrations without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1]
Discovery of (R)-BMS-816336
(R)-BMS-816336 was discovered by Bristol Myers Squibb as part of a lead optimization program focused on identifying novel, potent, and selective 11β-HSD1 inhibitors. The discovery process involved a systematic approach of chemical synthesis and biological evaluation to identify compounds with the desired pharmacological properties.
Synthesis
A detailed, step-by-step synthesis for (R)-BMS-816336 has not been made publicly available in the reviewed literature. The synthesis of related adamantyl acetamide derivatives typically involves multi-step synthetic routes. For metabolic profiling studies, a carbon-14 labeled version of the parent compound, [phenyl-¹⁴C(U)]BMS-816336, was synthesized in eight steps with a 22% radiochemical yield, starting from commercially available [¹⁴C(U)]bromobenzene.[1] A ¹³C₆ labeled version was also prepared for use as a liquid chromatography/mass spectrometry standard.[1]
Mechanism of Action and In Vitro Potency
(R)-BMS-816336 is a potent inhibitor of human, mouse, and cynomolgus monkey 11β-HSD1.[2] It exhibits high selectivity for 11β-HSD1 over the related enzyme 11β-HSD2, which is critical for avoiding potential side effects associated with mineralocorticoid excess.[3]
Below is a diagram illustrating the 11β-HSD1 signaling pathway and the mechanism of inhibition by (R)-BMS-816336.
Caption: 11β-HSD1 Pathway and Inhibition by (R)-BMS-816336.
Table 1: In Vitro Inhibitory Activity of (R)-BMS-816336
| Enzyme Target | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[2][4] |
| 11β-HSD1 | Mouse | 50.3[2][4] |
| 11β-HSD1 | Cynomolgus Monkey | 16[2][4] |
| 11β-HSD2 | Human | >100,000 (estimated based on >10,000-fold selectivity)[3] |
Preclinical Development
The preclinical development of (R)-BMS-816336 involved a series of in vitro and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
A common method for assessing 11β-HSD1 inhibition is the HTRF assay. While a specific protocol for (R)-BMS-816336 is not detailed in the available literature, a general procedure is as follows:
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Reagents: Human 11β-HSD1 enzyme, cortisone (substrate), NADPH (cofactor), anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a cortisol analog labeled with an acceptor fluorophore (e.g., d2).
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Procedure:
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The test compound, (R)-BMS-816336, is incubated with the 11β-HSD1 enzyme, cortisone, and NADPH.
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The enzymatic reaction is allowed to proceed, resulting in the production of cortisol.
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The reaction is stopped, and the HTRF detection reagents are added.
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In the absence of inhibition, the newly synthesized cortisol competes with the d2-labeled cortisol for binding to the anti-cortisol antibody. This results in a low HTRF signal.
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In the presence of an inhibitor like (R)-BMS-816336, less cortisol is produced, allowing the d2-labeled cortisol to bind to the antibody, bringing the donor and acceptor fluorophores into proximity and generating a high HTRF signal.
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Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the concentration of the inhibitor.
Pharmacokinetics
(R)-BMS-816336 has demonstrated oral bioavailability in preclinical species.[1] Specific pharmacokinetic parameters from these studies are summarized below.
Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of (R)-BMS-816336
| Species | Oral Bioavailability (%F) | Pharmacodynamic Effect (ED50) |
| Preclinical Species (general) | 20 - 72[1] | - |
| Cynomolgus Monkey | - | 0.12 mg/kg[1] |
| DIO Mice | - | - |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution for different preclinical species were not available in the reviewed literature.
Clinical Development
(R)-BMS-816336 progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trial (NCT00979368)
A Phase 1, single oral dose study was conducted in healthy male subjects.[5][6] The primary objective of this now-completed study was to assess the safety and tolerability of (R)-BMS-816336.[5][6] Pharmacokinetic parameters were also evaluated.[5][6] The results of this study indicated that the compound was well-tolerated.[3]
Note: A detailed summary of the quantitative results from this Phase 1 clinical trial, including human pharmacokinetic parameters and a comprehensive list of adverse events, has not been publicly released in the reviewed scientific literature.
Drug Development Workflow
The discovery and development of a selective 11β-HSD1 inhibitor like (R)-BMS-816336 typically follows a structured workflow.
Caption: General Workflow for 11β-HSD1 Inhibitor Development.
Conclusion
(R)-BMS-816336 is a potent and selective 11β-HSD1 inhibitor that has shown promise in preclinical studies and was well-tolerated in early clinical development. Its ability to modulate local glucocorticoid levels in key metabolic tissues suggests its potential as a therapeutic agent for metabolic syndrome and type 2 diabetes. Further clinical investigation would be necessary to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. | BioWorld [bioworld.com]
- 2. Identification of 11β-HSD1 inhibitors through enhanced sampling methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



